Rauvotetraphylline E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

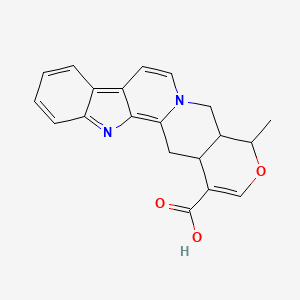

2D Structure

3D Structure

Properties

IUPAC Name |

16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPRYZHVYKRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Data of Rauvotetraphylline E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline E, a monoterpene indole alkaloid. The data presented here is crucial for the identification, characterization, and further development of this natural product. The information is based on the initial isolation and structural elucidation of this compound from the aerial parts of Rauvolfia tetraphylla.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was pivotal in determining the molecular formula of this compound. The positive ion mode was utilized for this analysis.

| Parameter | Observed Value | Calculated Value | Molecular Formula |

| [M+H]⁺ (m/z) | 335.1388 | 335.1395 | C₂₀H₁₉N₂O₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 8.16 | s | |

| 5 | 7.99 | d | 7.8 |

| 6 | 4.90 | br s | |

| 9 | 7.49 | d | 8.1 |

| 10 | 7.15 | t | 7.7 |

| 11 | 7.39 | t | 7.7 |

| 12 | 7.71 | d | 8.1 |

| 14a | 3.24 | m | |

| 14b | 2.92 | m | |

| 15 | 4.30 | br s | |

| 17a | 4.54 | d | 12.3 |

| 17b | 4.29 | d | 12.3 |

| 18 | 1.88 | s | |

| 19 | 5.86 | s | |

| N1-H | 12.01 | s |

¹³C NMR Data (DMSO-d₆)

| Position | δC (ppm) | Type |

| 2 | 135.1 | C |

| 3 | 142.2 | CH |

| 5 | 128.9 | CH |

| 6 | 54.0 | CH |

| 7 | 108.4 | C |

| 8 | 127.1 | C |

| 9 | 121.5 | CH |

| 10 | 119.2 | CH |

| 11 | 121.9 | CH |

| 12 | 112.1 | CH |

| 13 | 137.0 | C |

| 14 | 33.9 | CH₂ |

| 15 | 50.9 | CH |

| 16 | 107.1 | C |

| 17 | 51.9 | CH₂ |

| 18 | 12.2 | CH₃ |

| 19 | 120.3 | CH |

| 20 | 133.0 | C |

| 21 | 152.0 | C |

| COOH | 170.3 | C |

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrumentation : The HRESIMS data were acquired using an API QSTAR Pulsar i hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Ionization Mode : Positive ion electrospray ionization (ESI) was employed.

-

Data Acquisition : Data was collected in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration : The instrument was calibrated to ensure high mass accuracy for the determination of the elemental composition.

-

Sample Preparation : The isolated compound was dissolved in a suitable solvent, typically methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for NMR analysis. The residual solvent peaks were used as internal standards for chemical shift referencing.

-

¹H NMR Spectroscopy : Proton NMR spectra were acquired to determine the proton chemical shifts, coupling constants (J values), and multiplicities of the signals.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Spectroscopy : A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were utilized to establish the connectivity and spatial relationships of protons and carbons, leading to the complete structural elucidation of this compound.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the logical relationship and the information derived from each primary spectroscopic technique used in the structure elucidation of this compound.

Caption: Logical flow from spectroscopic data to structure elucidation.

Rauvotetraphylline E: A Technical Guide on Natural Abundance, Yield, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a monoterpene indole alkaloid isolated from species of the Rauvolfia genus, a group of plants well-known for their rich content of bioactive alkaloids such as reserpine and ajmaline. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, isolation yield, experimental protocols for its extraction, and preliminary insights into its biological activity. As a relatively recently discovered compound, research into its specific pharmacological properties and mechanisms of action is ongoing. This document aims to consolidate the available scientific literature to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Yield of this compound

Quantitative data on the specific natural abundance and percentage yield of this compound in Rauvolfia species are not extensively documented in the current scientific literature. However, the initial isolation and characterization of this compound were reported from the aerial parts of Rauvolfia tetraphylla L.[1][2][3].

In the primary study by Gao et al. (2012), five new indole alkaloids, designated Rauvotetraphyllines A–E, were isolated. While the precise starting quantity of the plant material was not specified in a way that allows for a direct yield calculation of this compound, the study does provide the final isolated amounts of each new compound. This information offers a relative indication of its presence in the plant extract.

Table 1: Isolated Amounts of Rauvotetraphyllines from Rauvolfia tetraphylla

| Compound | Isolated Amount (mg) |

| Rauvotetraphylline A | 12 |

| Rauvotetraphylline B | 8 |

| Rauvotetraphylline C | 5 |

| Rauvotetraphylline D | 7 |

| This compound | 9 |

Source: Gao Y, Zhou D, Kong L, et al. Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla. Nat Prod Bioprospect. 2012;2(2):65-69.[1][2][3]

It is important to note that the yields of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and the specific plant part used for extraction. Further quantitative studies employing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to determine the precise concentration of this compound in various Rauvolfia species and different plant tissues.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, as described in the scientific literature[1][2][3].

Plant Material and Extraction

-

Plant Material: The air-dried and powdered aerial parts of Rauvolfia tetraphylla L. are used as the starting material.

-

Extraction Solvent: The powdered plant material is subjected to percolation with 95% ethanol at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then suspended in a 0.5% hydrochloric acid (HCl) solution and partitioned with ethyl acetate (EtOAc). The acidic aqueous layer, containing the alkaloids, is collected.

-

Basification and Re-extraction: The acidic solution is basified with a 10% sodium hydroxide (NaOH) solution to a pH of 9-10 and then extracted with chloroform (CHCl₃).

-

Final Crude Alkaloid Fraction: The chloroform extract is concentrated under reduced pressure to obtain the total crude alkaloid fraction.

Isolation and Purification

-

Column Chromatography (Silica Gel): The crude alkaloid fraction is subjected to column chromatography over a silica gel column (200–300 mesh).

-

Elution Gradient: A gradient elution system of chloroform-methanol (CHCl₃-MeOH) with increasing polarity (from 100:0 to 80:20, v/v) is used to separate the alkaloids into several fractions.

-

Column Chromatography (Sephadex LH-20): The fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with a chloroform-methanol (CHCl₃-MeOH) mixture (1:1, v/v).

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of this compound is achieved using preparative thin-layer chromatography (pTLC) with a developing solvent system of chloroform-methanol-acetone (CHCl₃-MeOH-Me₂CO, 8:1:1, v/v).

Structure Elucidation

The structure of the isolated this compound is determined using various spectroscopic methods, including:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectroscopy.

-

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy.

Caption: Experimental workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Cytotoxicity Studies

Preliminary in vitro studies have been conducted to evaluate the cytotoxic activity of Rauvotetraphyllines A-E. The compounds were tested against a panel of five human cancer cell lines:

-

HL-60: Human promyelocytic leukemia cells

-

SMMC-7721: Human hepatoma cells

-

A-549: Human lung adenocarcinoma cells

-

MCF-7: Human breast adenocarcinoma cells

-

SW-480: Human colon adenocarcinoma cells

The results of these assays indicated that this compound, along with the other four related alkaloids, was inactive against these cell lines, exhibiting IC₅₀ values greater than 40 μM[4].

Signaling Pathways: A Broader Perspective on Indole Alkaloids

As of the current literature, the specific signaling pathways modulated by this compound have not been elucidated. However, the broader class of indole alkaloids is known to interact with various cellular signaling cascades. For instance, several indole alkaloids have been shown to exert their biological effects, including anticancer activities, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][5].

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. It is often dysregulated in cancer, making it a key target for therapeutic intervention.

References

- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Abstract

The sarpagine-related monoterpenoid indole alkaloids (MIAs), including the clinically significant antiarrhythmic agent ajmaline, represent a class of natural products with complex, cage-like architectures and significant pharmacological activities.[1][2] Predominantly isolated from plants of the Apocynaceae family, such as Rauwolfia serpentina, these compounds are the end products of a complex and highly regulated biosynthetic pathway.[1][3] This technical guide provides an in-depth exploration of the core biosynthetic route leading to sarpagine and ajmaline-type alkaloids. It details the key enzymatic steps, summarizes critical quantitative data, presents relevant experimental protocols, and visualizes the pathway to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Overview of the Biosynthetic Pathway

The biosynthesis of all sarpagine-related alkaloids originates from two primary precursors: the amino acid tryptophan and the iridoid glucoside secologanin.[4][5] The pathway can be conceptually divided into three major phases:

-

Formation of the Universal Precursor: The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine, the central intermediate for over 3,000 MIAs.[1][6]

-

Assembly of the Sarpagan Skeleton: A series of enzymatic transformations of the strictosidine aglycone, culminating in the formation of polyneuridine aldehyde, which features the characteristic C5-C16 bond of the sarpagan framework.[1][5]

-

Diversification to Ajmaline-Type Alkaloids: A downstream branch of the pathway where polyneuridine aldehyde is converted through a multi-step enzymatic cascade into vinorine, vomilenine, and ultimately, ajmaline.[3][4]

The complete pathway involves a diverse array of enzyme families, including synthases, glucosidases, cytochrome P450-dependent monooxygenases, esterases, reductases, acetyltransferases, and methyltransferases.[3][5]

Caption: High-Level Overview of Sarpagine/Ajmaline Biosynthesis.

Detailed Biosynthetic Steps and Key Enzymes

Formation of Strictosidine

The pathway begins with the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC) .[4][5] Concurrently, secologanin is synthesized from the methylerythritol 4-phosphate (MEP) pathway.[5] The first committed step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin.[6][7] This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively yields 3α-(S)-strictosidine.[6][7] STR is a highly stable enzyme that shows remarkable substrate specificity and requires no cofactors.[8]

From Strictosidine to the Sarpagan Core

Strictosidine is transported into the plant cell vacuole, where it is deglycosylated by strictosidine β-D-glucosidase (SG) to form a highly reactive aglycone.[1][3] This unstable intermediate is then converted into the sarpagan skeleton through a critical C5–C16 bond formation. This reaction is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent enzyme, which converts the strictosidine-derived intermediate, geissoschizine, into polyneuridine aldehyde.[1][9][10]

The Ajmaline Branch Pathway

Polyneuridine aldehyde stands at a crucial branch point, leading to both sarpagan and ajmalan alkaloids.[1][11] The pathway to ajmaline involves the following characterized enzymatic sequence:

-

Polyneuridine Aldehyde Esterase (PNAE): This highly specific hydrolase converts the C10-monoterpenoid unit of polyneuridine aldehyde into a C9-unit by hydrolyzing the methyl ester group, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine.[11][12][13] PNAE is exceptionally substrate-specific and plays a key role in committing intermediates to the sarpagine/ajmaline framework.[12][14]

-

Vinorine Synthase (VS): This enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine to form vinorine.[15][16][17] This reaction establishes the complete ajmalan skeleton.

-

Vinorine Hydroxylase (VH): Vinorine undergoes hydroxylation to produce vomilenine.[4] This step is catalyzed by vinorine hydroxylase, a cytochrome P450 enzyme.[18]

-

Vomilenine Reductases (VR and DHVR): The conversion of vomilenine to 17-O-acetylnorajmaline involves two distinct, NADPH-dependent reduction steps.[4][19] First, vomilenine reductase (VR) saturates the indolenine double bond to form 1,2-dihydrovomilenine.[4][20] Subsequently, 1,2-dihydrovomilenine reductase (DHVR) reduces the 19,20-double bond.[18][19]

-

Final Modifications (AAE and NAMT): The final steps involve tailoring enzymes. Acetylajmalan esterase (AAE) deacetylates 17-O-acetylnorajmaline to yield norajmaline.[4] Finally, norajmaline N-methyltransferase (NAMT) methylates the indole nitrogen of norajmaline to produce the final product, ajmaline.[4][21]

Caption: Detailed Biosynthetic Pathway to Ajmaline.

Quantitative Data Summary

The biochemical characterization of enzymes in the sarpagine-ajmaline pathway has yielded valuable quantitative data, which is essential for applications in metabolic engineering and synthetic biology.

Table 1: Properties of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Source Organism | M (kDa) | Substrate(s) | K (µM) | Optimal pH |

| Strictosidine Synthase | STR | Catharanthus roseus | 34 | Tryptamine | 2300 | 6.8 |

| Secologanin | 3400 | |||||

| Polyneuridine Aldehyde Esterase | PNAE | Rauwolfia serpentina | 32.5 | Polyneuridine Aldehyde | - | 7.5 |

| Vinorine Synthase | VS | Rauwolfia serpentina | - | Gardneral (16-epi-vellosimine) | 7.5 | - |

| Acetyl-CoA | 57 | |||||

| Vomilenine Reductase | VR | Rauwolfia serpentina | 43 | Vomilenine | - | 5.7 - 6.2 |

Data compiled from references[8][15][20]. Note: K values for PNAE and VR were not detailed in the provided search results.

Experimental Protocols

The elucidation of this pathway has relied on a combination of classical enzymology and modern molecular biology techniques. Below are representative protocols derived from foundational studies.

Protocol: Assay for Polyneuridine Aldehyde Esterase (PNAE) Activity

This protocol is adapted from the initial characterization of PNAE from Rauwolfia serpentina cell suspension cultures.[12]

-

Enzyme Source: Prepare a crude or partially purified protein extract from R. serpentina cell suspension cultures.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

10 µg of enzyme protein extract.

-

3.5 nmol of polyneuridine aldehyde substrate.

-

Potassium phosphate (KPi) buffer (0.1 M, pH 7.0) to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 2 hours.

-

Reaction Termination: Stop the reaction by adding a small volume of methanol or by flash freezing.

-

Product Analysis: Analyze the reaction mixture using thin-layer chromatography (TLC). Spot the mixture onto a silica gel plate and develop using an appropriate solvent system. Visualize spots under UV light and compare with a standard of the product (16-epivellosimine) to confirm enzymatic conversion.[12] The specific enzyme activity can be quantified using methods like radio-TLC if a radiolabeled substrate is used.

Protocol: Functional Cloning and Characterization of Vinorine Synthase (VS)

This workflow outlines the "reverse genetics" approach used to identify and characterize the gene encoding vinorine synthase.[3][15]

-

Enzyme Purification: Purify Vinorine Synthase from Rauwolfia cell cultures to homogeneity using standard chromatographic techniques.

-

Peptide Sequencing: Subject the purified protein to proteolytic digestion (e.g., with trypsin) and sequence the resulting peptides using Edman degradation or mass spectrometry.

-

cDNA Library Screening: Synthesize degenerate oligonucleotide probes based on the peptide sequences. Use these probes to screen a cDNA library constructed from Rauwolfia mRNA to isolate the full-length VS cDNA clone.

-

Heterologous Expression: Subclone the VS cDNA into an E. coli expression vector (e.g., pET vector system). Transform the construct into a suitable E. coli expression strain.

-

Functional Verification: Induce protein expression (e.g., with IPTG) and prepare a cell-free extract from the recombinant E. coli. Perform an enzyme assay by incubating the extract with 16-epivellosimine and acetyl-CoA. Analyze the products by HPLC or LC-MS to confirm the synthesis of vinorine.[15]

-

Kinetic Analysis: Use the purified recombinant enzyme to perform substrate saturation experiments and determine kinetic parameters such as K and V.[15]

Caption: General Workflow for Enzyme Gene Identification.

Conclusion and Future Outlook

The elucidation of the sarpagine-ajmaline biosynthetic pathway is a landmark achievement in natural product chemistry, revealing a remarkable sequence of enzymatic reactions that construct a complex molecular architecture from simple precursors. While most of the core steps have been characterized and their corresponding enzymes identified, research is ongoing to understand the intricate regulatory networks that control the flux through this pathway.[19][22] This includes the subcellular compartmentalization of enzymes and intermediates, the transcriptional regulation of biosynthetic genes, and the transport mechanisms involved.[23] A complete understanding of this pathway not only satisfies fundamental scientific curiosity but also provides a powerful toolkit for the metabolic engineering of microorganisms and plants to produce these valuable alkaloids sustainably and on a larger scale. The continued discovery of new enzymes and regulatory factors will undoubtedly pave the way for novel synthetic biology approaches to generate both natural and unnatural analogues for drug discovery and development.

References

- 1. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. Ajmaline - Wikipedia [en.wikipedia.org]

- 5. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vinorine synthase - Wikipedia [en.wikipedia.org]

- 17. Crystal structure of vinorine synthase, the first representative of the BAHD superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline [pubmed.ncbi.nlm.nih.gov]

- 21. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rauvotetraphylline E and its Known Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of a class of compounds known for a wide spectrum of biological activities, this compound and its analogues represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, its known analogues, and their biological activities, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Introduction

This compound is a recently discovered indole alkaloid, one of five novel compounds (Rauvotetraphyllines A-E) isolated from the plant Rauvolfia tetraphylla[1][2][3]. This plant genus, belonging to the Apocynaceae family, is a rich source of bioactive alkaloids with a history of use in traditional medicine for treating conditions such as hypertension, snake bites, and fever[4]. The monoterpene indole alkaloids from Rauvolfia species are particularly noted for their diverse pharmacological properties, including anticancer, antimalarial, antihypertensive, and sedative effects[1][2].

Structurally, this compound belongs to the sarpagine and ajmaline class of indole alkaloids, which are characterized by a complex polycyclic framework[1][5][6]. The therapeutic potential of this class is exemplified by ajmaline, a clinically used antiarrhythmic agent that exerts its effect by blocking sodium channels[5]. The discovery of this compound and its co-occurring known analogues offers a valuable opportunity to explore the structure-activity relationships within this chemical scaffold and to identify new leads for drug development.

Chemical Structure

The chemical structures of this compound and its known analogues are based on the intricate indole alkaloid backbone. While the specific structure of this compound was elucidated using spectroscopic methods, a detailed structural diagram is not yet widely available in public databases[1][3]. However, the structures of its well-characterized analogues provide insight into the core molecular architecture.

Known Analogues and Derivatives

During the isolation of this compound, eight known analogues were also identified from Rauvolfia tetraphylla[1][2]. These compounds provide a basis for understanding the potential biological profile of this compound.

Table 1: Known Analogues of this compound and their Reported Biological Activities

| Compound | Reported Biological Activity | Quantitative Data (IC50) | Source |

| Alstonine | Antipsychotic, Antimalarial | Not specified | [1] |

| Nortetraphyllicine | Not specified | Not specified | [1] |

| Peraksine | Not specified | Not specified | [1] |

| Sarpagine | Vasorelaxant | Not specified | [1] |

| 3-Hydroxysarpagine | Not specified | Not specified | [1] |

| Dihydroperaksine | Not specified | Not specified | [1] |

| 10-Hydroxydihydroperaksine | Not specified | Not specified | [1] |

| Raucaffricine | Not specified | Not specified | [1] |

| Yohimbine | α2-adrenergic antagonist | Not specified | General Knowledge |

| α-Yohimbine | Nitric Oxide Inhibition | 44.34 µM | [7] |

| 17-epi-α-Yohimbine | Nitric Oxide Inhibition | 51.28 µM | [7] |

| Ajmaline | Antiarrhythmic (Sodium channel blocker) | Not specified | [5] |

| Nb-Methylisoajmaline | Nitric Oxide Inhibition | 33.54 µM | [7] |

| Nb-Methylajmaline | Nitric Oxide Inhibition | 37.67 µM | [7] |

Biological Activities and Mechanism of Action

While specific biological data for this compound is not yet available, the known activities of its analogues suggest several potential areas of pharmacological relevance. The cytotoxic evaluation of Rauvotetraphyllines A-E has been performed, though the specific data is not yet publicly accessible[1][2].

Anticancer Activity and Signaling Pathways

Indole alkaloids, as a class, are known to exhibit anticancer properties. One of the key mechanisms implicated is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9][10][11]. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain indole alkaloids have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells.

References

- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mahidol IR [repository.li.mahidol.ac.th]

- 11. researchgate.net [researchgate.net]

In-Silico Prediction of Rauvotetraphylline E Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E, a monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of natural products known for a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the experimentally determined bioactivity of this compound and outlines a comprehensive in-silico workflow to predict its biological activities, pharmacokinetic properties, and potential mechanisms of action. While initial in-vitro studies on this compound did not show significant cytotoxic activity against selected cancer cell lines, this guide explores how computational methods can be leveraged to further investigate its therapeutic potential and guide future research. We present detailed hypothetical protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis, supported by visualizations to facilitate understanding and application by researchers in drug discovery and development.

Introduction to this compound

This compound is a member of a group of five novel indole alkaloids (Rauvotetraphyllines A-E) first isolated from the aerial parts of Rauvolfia tetraphylla. The Rauvolfia genus is a rich source of bioactive compounds, with many of its alkaloids exhibiting anticancer, antihypertensive, antimalarial, and sedative properties. The complex heterocyclic structure of this compound presents a unique scaffold for potential therapeutic applications, necessitating a thorough investigation of its biological profile.

Experimental Bioactivity of this compound

Initial biological screening of this compound, along with its companion compounds (A-D), was conducted to evaluate its cytotoxic effects against a panel of human cancer cell lines.

Cytotoxicity Data

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against five human tumor cell lines. The results indicated a lack of significant cytotoxic activity.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human promyelocytic leukemia | > 40 |

| SMMC-7721 | Human hepatocellular carcinoma | > 40 |

| A-549 | Human lung carcinoma | > 40 |

| MCF-7 | Human breast adenocarcinoma | > 40 |

| SW-480 | Human colon adenocarcinoma | > 40 |

| Table 1: In-vitro cytotoxic activity of this compound.[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT assay used to determine the cytotoxic effects of this compound.

-

Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In-Silico Prediction of Bioactivity: A Proposed Workflow

Given the lack of significant cytotoxicity in the initial screening, in-silico methods can be employed to predict other potential biological activities of this compound, explore its pharmacokinetic profile, and identify potential molecular targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the binding affinity and potential inhibitory activity of this compound against various therapeutic targets.

Based on the known bioactivities of Rauvolfia alkaloids, the following protein targets are proposed for an initial docking screen:

| Target Protein | PDB ID | Rationale |

| Tyrosine Kinase (e.g., EGFR, VEGFR2) | e.g., 1M17, 1Y6A | Common targets for anticancer agents.[2] |

| Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) | e.g., 2O2F, 2W3L | Key regulators of apoptosis, often dysregulated in cancer. |

| Angiotensin-Converting Enzyme (ACE) | e.g., 1O86 | A key enzyme in the renin-angiotensin system, a target for antihypertensive drugs. |

| Monoamine Oxidase (MAO-A, MAO-B) | e.g., 2BXS, 2BYB | Targets for sedative and antidepressant medications. |

| Acetylcholinesterase (AChE) | e.g., 4EY7 | A target for neuroprotective agents. |

| Table 2: Proposed protein targets for molecular docking of this compound. |

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, Chem3D).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a suitable format (e.g., .pdbqt).

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

-

The program will generate multiple binding poses and calculate the binding affinity (in kcal/mol) for each pose.

-

-

Analysis of Results:

-

Analyze the binding poses and identify the one with the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Compare the binding affinity of this compound to that of a known inhibitor of the target protein.

-

ADMET Prediction

ADMET prediction models assess the drug-likeness of a compound by evaluating its pharmacokinetic and toxicological properties. This is crucial for early-stage drug discovery to identify compounds with favorable profiles.

| Parameter | Description | Importance |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the drug goes in the body. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts drug-drug interactions and metabolic stability. |

| Excretion | Renal Organic Cation Transporter (OCT2) substrate | Influences the drug's half-life. |

| Toxicity | AMES mutagenicity, hERG inhibition, Hepatotoxicity | Identifies potential safety concerns. |

| Table 3: Key ADMET parameters for in-silico prediction. |

-

Input: The 2D structure of this compound in SMILES or SDF format.

-

Web Server/Software: Utilize online platforms such as SwissADME, pkCSM, or commercial software packages.

-

Prediction: The software will calculate a range of physicochemical and pharmacokinetic properties based on the input structure.

-

Analysis: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Signaling Pathway Analysis

Based on the results of molecular docking, signaling pathway analysis can elucidate the potential mechanism of action of this compound.

For instance, if docking studies suggest a high binding affinity of this compound to a receptor tyrosine kinase like EGFR, it could be hypothesized that it modulates the MAPK/ERK signaling pathway, which is frequently implicated in cancer cell proliferation and survival.[3] Further in-vitro experiments, such as western blotting to assess the phosphorylation status of key proteins in the pathway (e.g., ERK, MEK), would be required to validate this hypothesis.

Discussion and Future Directions

The initial finding that this compound exhibits low cytotoxicity (IC50 > 40 µM) against a panel of cancer cell lines suggests that its therapeutic potential may not lie in direct cytotoxic effects. However, this does not preclude other, more subtle biological activities. The proposed in-silico workflow provides a roadmap for a more comprehensive evaluation of this novel alkaloid.

Molecular docking studies could reveal interactions with non-cancer-related targets, such as those involved in hypertension or neurological disorders, consistent with the known pharmacology of the Rauvolfia genus. Furthermore, ADMET prediction can guide the design of semi-synthetic derivatives of this compound with improved pharmacokinetic properties and potentially enhanced bioactivity.

It is also possible that this compound acts through non-apoptotic mechanisms or that its effects are more pronounced in specific cellular contexts not covered by the initial screening panel. In-silico predictions can help generate new hypotheses to be tested experimentally, thereby accelerating the discovery of the true therapeutic potential of this compound.

Conclusion

While experimental data on the bioactivity of this compound is currently limited and indicates a lack of direct cytotoxicity, in-silico prediction methods offer a powerful and cost-effective approach to further explore its pharmacological profile. By employing a systematic workflow of molecular docking, ADMET prediction, and signaling pathway analysis, researchers can identify potential molecular targets, predict drug-likeness, and formulate new hypotheses for experimental validation. This integrated approach is essential for unlocking the therapeutic potential of novel natural products like this compound and for guiding the future of drug discovery and development.

References

Monoterpenoid Indole Alkaloids of the Apocynaceae Family: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apocynaceae family is a prolific source of monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their structural complexity and significant pharmacological activities. This guide provides an in-depth review of the core aspects of MIAs from this botanical family, with a focus on their chemical diversity, biosynthesis, and mechanisms of action. Quantitative data on the biological activities of prominent MIAs are summarized in tabular format for comparative analysis. Detailed experimental protocols for the isolation, purification, and biological evaluation of these alkaloids are provided to facilitate further research and development. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.

Introduction

The Apocynaceae family, comprising over 5,000 species, is a veritable treasure trove of bioactive secondary metabolites. Among these, the monoterpenoid indole alkaloids (MIAs) stand out for their intricate molecular architectures and potent biological effects.[1][2] Historically, plants from this family have been used in traditional medicine across the globe for treating a wide array of ailments.[2] Modern phytochemical investigations have led to the isolation and characterization of thousands of MIAs, many of which have served as scaffolds for the development of life-saving drugs.

Clinically significant MIAs from the Apocynaceae family include the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antihypertensive drug reserpine from Rauwolfia serpentina, and the antiarrhythmic ajmaline, also from Rauwolfia species. The diverse pharmacological activities of MIAs also encompass antimicrobial, anti-inflammatory, and neuropharmacological effects, making them a subject of intense research in the quest for new therapeutic agents.

This technical guide aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of MIAs from the Apocynaceae family. It will cover the major classes of these alkaloids, present their biological activity data, detail relevant experimental methodologies, and visualize key molecular pathways.

Chemical Diversity of Apocynaceae MIAs

Monoterpenoid indole alkaloids are biosynthetically derived from the amino acid tryptophan and the monoterpene secologanin. The structural diversity of MIAs arises from the various ways in which the indole and monoterpene units are cyclized and further modified. Based on the arrangement of the monoterpene skeleton, MIAs are broadly classified into three main types: Corynanthe, Iboga, and Aspidosperma.[1]

-

Corynanthe Type: These alkaloids, such as yohimbine and ajmalicine, are characterized by a C10 monoterpene unit that has not undergone significant rearrangement.

-

Iboga Type: In this class, which includes ibogaine and catharanthine, the monoterpene unit is rearranged to form a seven-membered ring.

-

Aspidosperma Type: Alkaloids of this type, such as aspidospermine and vindoline, feature a rearranged monoterpene skeleton with a five-membered ring.

Beyond these fundamental skeletons, further structural complexity is introduced through dimerization, as seen in the potent anticancer bisindole alkaloids vinblastine and vincristine, which are formed from the coupling of catharanthine (Iboga-type) and vindoline (Aspidosperma-type).

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities of selected monoterpenoid indole alkaloids from various genera of the Apocynaceae family against a range of human cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of MIAs from Alstonia Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Scholarisin I | A549 (Lung) | < 30 | [3][4][5] |

| Scholarisin I | HepG2 (Liver) | < 30 | [3][4][5] |

| Scholarisin I | HeLa (Cervical) | < 30 | [3][4][5] |

| Scholarisin VI | A549 (Lung) | < 30 | [3][4][5] |

| Scholarisin VI | HepG2 (Liver) | < 30 | [3][4][5] |

| Scholarisin VI | HeLa (Cervical) | < 30 | [3][4][5] |

| (E)-16-formyl-5α-methoxystrictamine | A549 (Lung) | < 30 | [3][4][5] |

| (E)-16-formyl-5α-methoxystrictamine | HepG2 (Liver) | < 30 | [3][4][5] |

| (E)-16-formyl-5α-methoxystrictamine | HeLa (Cervical) | < 30 | [3][4][5] |

| O-acetylmacralstonine | MOR-P (Lung) | 2-10 | [6] |

| Villalstonine | MOR-P (Lung) | 2-10 | [6] |

| Macrocarpamine | MOR-P (Lung) | 2-10 | [6] |

Table 2: Cytotoxic Activity of MIAs from Rauwolfia Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Reserpine | HCT-116 (p53+/+) (Colon) | 30.07 ± 7.57 | [7] |

| Rauvolfianoid A | HCT116 (Colon) | Weak activity | [8] |

| Ajmaline | HL-60 (Leukemia) | Not specified | [9] |

Table 3: Cytotoxic Activity of MIAs from Tabernaemontana Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Conophylline | HL-60 (Leukemia) | 0.17 | [10][11] |

| Conophylline | SMMC-7721 (Liver) | 0.35 | [10][11] |

| Conophylline | A-549 (Lung) | 0.21 | [10][11] |

| Conophylline | MCF-7 (Breast) | 1.02 | [10][11] |

| Conophylline | SW480 (Colon) | 1.49 | [10][11] |

| Chloroform extract of stem bark | HepG2 (Liver) | 5.30 ± 1.02 µg/mL | [12] |

Experimental Protocols

General Protocol for the Extraction and Isolation of Monoterpenoid Indole Alkaloids

This protocol outlines a general procedure for the extraction and isolation of MIAs from plant material. It is a multi-step process that can be adapted based on the specific alkaloid and plant source.

-

Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a fine powder to increase the surface area for extraction.[13][14][15]

-

Liberation of Free Alkaloidal Base: The powdered plant material is moistened with an alkaline solution, typically dilute ammonium hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue.[15]

-

Extraction with Organic Solvent: The alkalized plant material is then extracted with a water-immiscible organic solvent such as chloroform, diethyl ether, or a mixture of dichloromethane and methanol. This can be performed using maceration, percolation, or continuous extraction methods like Soxhlet extraction.[13][14][15]

-

Purification of Crude Alkaloidal Extract:

-

Acid-Base Extraction: The organic extract containing the crude alkaloids is shaken with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). The alkaloids, being basic, form salts and move into the aqueous phase, leaving many impurities in the organic layer. The aqueous layer is then made alkaline again to precipitate the free alkaloids, which are subsequently re-extracted with an organic solvent.[13][15]

-

Chromatographic Purification: The crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography using silica gel or alumina is commonly employed for initial fractionation. Further purification to isolate individual alkaloids is achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[13][14][16][17][18]

-

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Indole Alkaloids

HPLC is a highly sensitive and versatile technique for the separation, identification, and quantification of MIAs.

-

Sample Preparation: A small amount of the purified alkaloid or crude extract is dissolved in the mobile phase or a suitable solvent (e.g., methanol). The solution is filtered through a 0.45 µm filter to remove any particulate matter.[19]

-

HPLC System and Column: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 or C8 column is typically employed for the separation of indole alkaloids.

-

Mobile Phase and Elution: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. An ion-pairing reagent such as heptanesulfonic acid can be added to improve the peak shape and resolution of the alkaloids.[17] The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.[16][20]

-

Detection and Quantification: The alkaloids are detected by their UV absorbance, typically at a wavelength around 214 nm or 280 nm.[20] Quantification is achieved by comparing the peak area of the analyte with that of a known concentration of a standard compound.

Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of MIAs can be evaluated using methods such as the agar well diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.[21]

-

Agar Well Diffusion Method:

-

A sterile agar plate is uniformly inoculated with the microbial suspension.

-

Wells are created in the agar using a sterile cork borer.

-

A known concentration of the test alkaloid dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) is measured.[21][22]

-

-

Broth Microdilution Method (for MIC Determination):

-

Two-fold serial dilutions of the test alkaloid are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with the standardized microbial suspension.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.[21][23][24]

-

Signaling Pathways and Mechanisms of Action

Vinca Alkaloids: Disruption of Microtubule Dynamics and Induction of Apoptosis

The vinca alkaloids, such as vinblastine and vincristine, are potent anticancer agents that exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for cell division.

-

Mechanism of Action: Vinca alkaloids bind to β-tubulin and inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing the cell to arrest in the M-phase (metaphase) of the cell cycle. Prolonged metaphase arrest ultimately triggers programmed cell death, or apoptosis.

The signaling cascade leading to apoptosis following treatment with vinca alkaloids is complex and involves multiple pathways.

Figure 1. Signaling pathway of Vinca alkaloids leading to apoptosis.

Reserpine: Inhibition of Vesicular Monoamine Transporters

Reserpine is an antihypertensive and antipsychotic drug that acts by depleting neurotransmitters from nerve endings.

-

Mechanism of Action: Reserpine irreversibly blocks the vesicular monoamine transporters (VMATs) on the membrane of synaptic vesicles in neurons. VMATs are responsible for transporting monoamine neurotransmitters (e.g., norepinephrine, dopamine, and serotonin) from the cytoplasm into the vesicles for storage and subsequent release. By inhibiting VMATs, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in the central and peripheral nervous systems leads to a decrease in sympathetic tone, resulting in lowered blood pressure and a sedative effect.

Figure 2. Mechanism of action of Reserpine.

Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine is primarily known for its effects on the central and peripheral nervous systems, which are mediated by its interaction with adrenergic receptors.

-

Mechanism of Action: Yohimbine acts as a selective antagonist of α2-adrenergic receptors.[25][26][27][28][29] These receptors are presynaptic autoreceptors that, when activated by norepinephrine, inhibit the further release of norepinephrine. By blocking these receptors, yohimbine prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[26][28] This results in an overall increase in sympathetic nervous system activity.

Figure 3. Mechanism of action of Yohimbine.

Ajmaline: Sodium Channel Blockade

Ajmaline is a Class Ia antiarrhythmic agent used in the diagnosis and treatment of certain cardiac arrhythmias.

-

Mechanism of Action: The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in the cardiac muscle cells (cardiomyocytes).[30][31][32][33][34] By blocking these channels, ajmaline reduces the influx of sodium ions during phase 0 of the cardiac action potential. This slows the rate of depolarization, decreases the conduction velocity of the electrical impulse through the heart, and prolongs the effective refractory period, thereby suppressing arrhythmias.[32] Ajmaline also exhibits effects on potassium and calcium channels, which contribute to its overall antiarrhythmic properties.[30][31][33]

Figure 4. Mechanism of action of Ajmaline.

Biosynthesis of Iboga-Type Alkaloids

The biosynthesis of iboga-type alkaloids, such as ibogaine, is a complex enzymatic process starting from the common MIA precursor, strictosidine.

-

Biosynthetic Pathway: The biosynthesis begins with the deglycosylation of strictosidine to form an unstable aglycone. This intermediate undergoes a series of rearrangements and enzymatic transformations. A key step involves the formation of dehydrosecodine, which then undergoes a cyclization reaction to form the characteristic ibogan scaffold. Further enzymatic modifications, such as hydroxylation and methylation, lead to the final iboga alkaloids.[35][36][37][38][39]

Figure 5. Simplified biosynthetic pathway of Iboga-type alkaloids.

Conclusion

The monoterpenoid indole alkaloids from the Apocynaceae family represent a vast and structurally diverse group of natural products with profound pharmacological significance. Their wide range of biological activities, particularly in the realm of cancer chemotherapy, continues to drive research efforts aimed at the discovery of new therapeutic agents and the development of novel synthetic and semi-synthetic analogs with improved efficacy and safety profiles. This technical guide has provided a consolidated overview of the current knowledge on these fascinating molecules, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams. It is anticipated that this resource will serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, fostering further innovation in the exploration of the therapeutic potential of Apocynaceae MIAs.

References

- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic indole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A [mdpi.com]

- 19. ijcmas.com [ijcmas.com]

- 20. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. go.drugbank.com [go.drugbank.com]

- 26. mdpi.com [mdpi.com]

- 27. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. selleckchem.com [selleckchem.com]

- 30. researchgate.net [researchgate.net]

- 31. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 33. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Ibogaine - Wikipedia [en.wikipedia.org]

- 36. researchgate.net [researchgate.net]

- 37. escholarship.org [escholarship.org]

- 38. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a plant of significant medicinal importance with a rich history of use in traditional medicine across various cultures.[1][2][3] This perennial shrub is a source of a wide array of indole alkaloids, which are responsible for its diverse pharmacological activities.[4] This technical guide provides a comprehensive overview of the ethnobotanical applications, key bioactive alkaloids, and associated pharmacological properties of R. tetraphylla. It details quantitative data on alkaloid distribution, outlines experimental protocols for assessing its biological activities, and illustrates the molecular signaling pathways of its principal alkaloids. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics from natural sources.

Ethnobotanical Significance

Rauvolfia tetraphylla has a long-standing history of use in traditional medicine systems worldwide, particularly in India, Africa, and the Americas.[1][5] It is often used as a substitute for the endangered Rauvolfia serpentina.[3] The plant's roots, leaves, and latex have been employed to treat a wide range of ailments.

Traditionally, the plant is most recognized for its use in treating:

-

Hypertension and Cardiovascular Diseases: The roots are widely used for their antihypertensive properties.[3][4][6]

-

Mental Health Conditions: It is traditionally used as a tranquilizing agent to address anxiety, insomnia, and other mental disorders.[2][6]

-

Snakebites and Insect Stings: The plant is utilized as an antidote for venomous bites and stings.[1][2]

-

Gastrointestinal Issues: Root extracts are valuable for treating intestinal problems, including diarrhea and dysentery.[6]

-

Other Ailments: Traditional uses also extend to the treatment of fever, malaria, skin diseases, and to stimulate uterine contractions in difficult deliveries.[1][2][6]

Major Bioactive Alkaloids

Rauvolfia tetraphylla is a rich reservoir of indole alkaloids, with reserpine, yohimbine, and ajmaline being among the most pharmacologically significant.[3][7] The distribution and concentration of these alkaloids vary across different parts of the plant.

Table 1: Quantitative Analysis of Alkaloids and Phytochemicals in Rauvolfia tetraphylla

| Plant Part | Analyte | Concentration | Method of Analysis | Reference |

| Leaves | Yohimbine | 6.11% | HPTLC | [8] |

| Root | Reserpine | 0.205% w/w of extract | HPTLC | [9] |

| Stem | Reserpine | 0.102% w/w of extract | HPTLC | [9] |

| Leaf | Reserpine | 0.016% w/w of extract | HPTLC | [9] |

| Root | Total Alkaloids | 11.24 - 18.42 mg/g | Gravimetric | [10] |

| Root | Phenols | 12.62 - 17.39 mg/g | Spectrophotometry | [10] |

| Root | Flavonoids | 28.1 - 217.3 mg/g | Spectrophotometry | [10] |

| Different Parts | Total Alkaloids | 0.22 - 9.0% | Gravimetric | [2] |

Pharmacological Activities and Experimental Protocols

The alkaloids present in Rauvolfia tetraphylla impart a range of pharmacological effects, including antihypertensive, antimicrobial, anti-inflammatory, and antioxidant activities.

Antihypertensive Activity

The antihypertensive properties of R. tetraphylla are primarily attributed to the alkaloid reserpine.

Experimental Protocol: Induction of Hypertension in a Rat Model (DOCA-Salt Model)

This protocol is designed to induce hypertension in rats to test the efficacy of antihypertensive agents.

-

Animal Model: Use male Wistar albino rats.

-

Induction:

-

Blood Pressure Measurement:

-

Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.[11]

-

-

Treatment:

-

After the induction of stable hypertension (typically 4-6 weeks), administer the R. tetraphylla extract or isolated alkaloid orally at various doses.

-

A control group should receive the vehicle, and a positive control group can be treated with a standard antihypertensive drug like captopril (30 mg/kg).[13]

-

-

Data Analysis:

-

Record the changes in blood pressure over the treatment period and compare the results between the different groups.

-

Antimicrobial Activity

Various extracts of R. tetraphylla have demonstrated significant antimicrobial properties.

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of plant extracts.

-

Microbial Cultures: Use strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi. Pour the media into sterile Petri plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

-

Well Preparation: Create wells of 6 mm diameter in the agar using a sterile borer.

-

Application of Extract: Add a defined volume (e.g., 100 µL) of the plant extract at different concentrations into the wells. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Anti-inflammatory Activity

Extracts from the plant have shown potential anti-inflammatory effects.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the plant extract at various concentrations, 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), and 4.0 mL of phosphate-buffered saline (pH 6.3).

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.

-

Control: Use a control solution containing the same volume of BSA and buffer without the extract. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antioxidant Activity

The antioxidant potential of R. tetraphylla is another significant pharmacological property.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to determine the antioxidant capacity of a sample.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the plant extract at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Control and Standard: Use a control containing methanol instead of the extract. Ascorbic acid or another known antioxidant can be used as a standard.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Molecular Signaling Pathways of Key Alkaloids

The therapeutic effects of Rauvolfia tetraphylla's alkaloids are a result of their interaction with specific molecular targets and signaling pathways.

Reserpine: VMAT Inhibition

Reserpine's antihypertensive and antipsychotic effects stem from its irreversible blockade of the Vesicular Monoamine Transporters (VMAT1 and VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from presynaptic vesicles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. eijppr.com [eijppr.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. journalaprj.com [journalaprj.com]

- 8. jocpr.com [jocpr.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. plantsjournal.com [plantsjournal.com]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

- 13. ajol.info [ajol.info]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Rauvotetraphylline E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Rauvotetraphylline E, a monoterpene indole alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodology encompasses initial solvent extraction, followed by a systematic chromatographic purification cascade, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). Additionally, this note includes a summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. The provided workflow and data are intended to serve as a comprehensive guide for researchers interested in the isolation and further investigation of this natural product.

Introduction

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a medicinal plant known for its rich diversity of indole alkaloids, which have been reported to possess a wide range of pharmacological activities, including antihypertensive, antipsychotic, and cytotoxic effects.[1] Among these constituents, the rauvotetraphyllines represent a class of structurally interesting monoterpene indole alkaloids. This compound is one of five new alkaloids first reported by Gao et al. (2012). This document outlines the laboratory-scale procedure for its successful extraction and purification.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

| Step | Description | Starting Material (kg) | Yield (g) | Yield (%) |

| 1 | Initial Plant Material | 10 | - | - |

| 2 | Crude Ethanol Extract | 10 | 850 | 8.5 |

| 3 | Petroleum Ether Fraction | - | 210 | 24.7 (of crude) |

| 4 | Ethyl Acetate Fraction | - | 120 | 14.1 (of crude) |

| 5 | n-Butanol Fraction | - | 150 | 17.6 (of crude) |

Table 2: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |

| This compound | >40 | >40 | >40 | >40 | >40 |

| Cisplatin (Control) | ~2.5 | ~10 | ~8 | ~20 | ~15 |

Note: Cisplatin values are approximate and for general comparison purposes only; they can vary significantly based on experimental conditions.

Experimental Protocols

I. Extraction of Crude Alkaloids

-

Plant Material Preparation: Air-dry the aerial parts (stems and leaves) of Rauvolfia tetraphylla. Grind the dried material into a coarse powder.

-

Solvent Extraction:

-

Macerate 10 kg of the powdered plant material with 95% ethanol at room temperature. Perform three successive extractions to ensure exhaustive percolation.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 850 g).

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 0.5% HCl aqueous solution.

-

Perform liquid-liquid extraction with petroleum ether to remove non-polar constituents.

-

Basify the remaining acidic aqueous layer to pH 9-10 with ammonia solution.

-

Extract the alkaline solution successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate alkaloids of differing polarities.

-

Concentrate the EtOAc and n-BuOH fractions to dryness to yield the respective crude alkaloid fractions.

-

II. Isolation of this compound

The isolation of this compound is achieved through a multi-step chromatographic process primarily from the ethyl acetate fraction.

-

Silica Gel Column Chromatography (Step 1):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Sample Loading: Adsorb the ethyl acetate fraction (120 g) onto silica gel.

-

Mobile Phase: A stepwise gradient of CHCl₃-MeOH (from 100:0 to 0:100, v/v).

-

Fraction Collection: Collect fractions based on TLC monitoring. Combine fractions with similar TLC profiles.

-

-

Silica Gel Column Chromatography (Step 2):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Sample: A sub-fraction obtained from the previous step.

-

Mobile Phase: A gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v).

-

Fraction Collection: Collect and combine fractions as guided by TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

System: A standard preparative HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of MeOH-H₂O. The specific gradient profile should be optimized based on analytical HPLC results of the enriched fraction.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Isolation: Collect the peak corresponding to this compound. Concentrate the collected fraction to yield the pure compound (amorphous powder). The final yield of this compound from the initial 10 kg of plant material is approximately 5.2 mg.

-

III. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualizations

References

Application Notes and Protocols for the Quantification of Rauvotetraphylline E using HPLC and HPTLC

Introduction